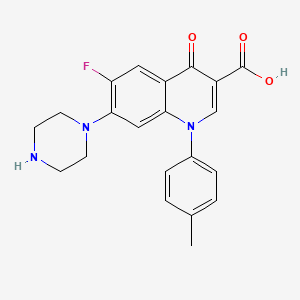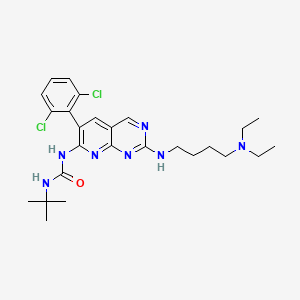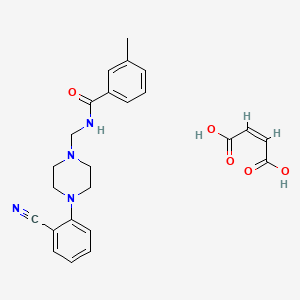
ポリエチレングリコールノニルフェニルエーテル硫酸ナトリウム
概要
説明
Polyethylene glycol nonylphenyl ether sulfate sodium salt is a surfactant widely used in various industries. It is known for its excellent emulsifying, dispersing, and wetting properties. This compound is a derivative of polyethylene glycol and nonylphenol, which is further sulfated and neutralized with sodium hydroxide to form the sodium salt.
科学的研究の応用
Polyethylene glycol nonylphenyl ether sulfate sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: In biological research, it is used to solubilize proteins and other biomolecules, facilitating their study and manipulation.
Medicine: It is used in pharmaceutical formulations to improve the bioavailability of drugs.
Industry: It is widely used in the formulation of detergents, emulsifiers, and dispersants in various industrial processes .
作用機序
Target of Action
Polyethylene glycol nonylphenyl ether sulfate sodium salt, also known as Sodium nonoxynol sulfate , is a type of nonionic surfactant . Its primary targets are the intercellular regions of the stratum corneum . It can increase the fluidity and solubilise lipid components as well as bind to keratin filaments .
Mode of Action
This compound works by penetrating into the intercellular regions of the stratum corneum, where it increases fluidity and solubilises lipid components . It also binds to keratin filaments, causing a disruption within corneocytes . This interaction with its targets leads to changes in the physical properties of the stratum corneum, enhancing the penetration of other substances .
Biochemical Pathways
Its ability to solubilise lipid components suggests that it may interfere with lipid metabolism and transport within the skin
Pharmacokinetics
As a surfactant, it is known to enhance the absorption of other substances through the skin . Its distribution, metabolism, and excretion would depend on various factors, including its concentration, the presence of other substances, and individual physiological differences.
Result of Action
The primary result of the action of Polyethylene glycol nonylphenyl ether sulfate sodium salt is the disruption of the stratum corneum, leading to increased fluidity and solubilisation of lipid components . This disruption enhances the penetration of other substances through the skin .
Action Environment
The action of Polyethylene glycol nonylphenyl ether sulfate sodium salt can be influenced by various environmental factors. For instance, its solubility increases with the number of ethylene oxide (EO) units . It is stable in the presence of alkalis, weak acids, and hard water, but unstable in the presence of strong acids, where it can hydrolyse . Its liquid form can cause irritation to the skin and eyes . It is also biodegradable and may pose a risk to the environment, particularly aquatic ecosystems .
生化学分析
Biochemical Properties
Polyethylene glycol nonylphenyl ether sulfate sodium salt can penetrate into the intercellular regions of the stratum corneum, increase the fluidity and solubilise lipid components as well as bind to keratin filaments causing a disruption within corneocytes . The influences of the physicochemical properties of this surfactant on the penetration of chemicals incorporated in various types of formulations have been discussed .
Cellular Effects
Polyethylene glycol nonylphenyl ether sulfate sodium salt has been found to have effects on skin penetration . These results can be rationalized considering the self-association properties of the surfactant molecules . As skin penetration enhancers, surfactants have direct effects on the skin barrier properties and indirect effects on the thermodynamic .
Molecular Mechanism
The molecular mechanism of action of Polyethylene glycol nonylphenyl ether sulfate sodium salt involves its ability to penetrate into the intercellular regions of the stratum corneum, increase the fluidity and solubilise lipid components as well as bind to keratin filaments causing a disruption within corneocytes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of polyethylene glycol nonylphenyl ether sulfate sodium salt typically involves the following steps:
Ethoxylation: Nonylphenol reacts with ethylene oxide under alkaline conditions to form polyethylene glycol nonylphenyl ether.
Sulfation: The polyethylene glycol nonylphenyl ether is then reacted with sulfur trioxide in a continuous reactor, such as a falling film reactor.
Neutralization: The resulting product is neutralized with sodium hydroxide to form the final compound.
Industrial Production Methods
In industrial settings, the sulfation reaction is often carried out in a continuous reactor to ensure consistent product quality. The reaction conditions, such as temperature and molar ratios, are carefully controlled to optimize yield and purity .
化学反応の分析
Polyethylene glycol nonylphenyl ether sulfate sodium salt undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids, the sulfate group can be hydrolyzed, leading to the formation of polyethylene glycol nonylphenyl ether and sulfuric acid.
Oxidation: The nonylphenyl group can undergo oxidation reactions, especially under harsh conditions, forming various oxidation products.
Substitution: The sulfate group can be substituted by other nucleophiles, such as halides, under appropriate conditions.
Common reagents used in these reactions include sulfur trioxide for sulfation, sodium hydroxide for neutralization, and various acids and bases for hydrolysis and substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
Polyethylene glycol nonylphenyl ether sulfate sodium salt can be compared with other similar surfactants, such as:
Polyethylene glycol nonylphenyl ether ammonium sulfate: Similar in structure but uses ammonium instead of sodium for neutralization.
Polyethylene glycol nonylphenyl ether: Lacks the sulfate group, resulting in different solubility and emulsifying properties.
The uniqueness of polyethylene glycol nonylphenyl ether sulfate sodium salt lies in its combination of polyethylene glycol and nonylphenol with a sulfate group, providing a balance of hydrophilic and hydrophobic properties that make it highly effective as a surfactant.
特性
CAS番号 |
9014-90-8 |
|---|---|
分子式 |
C30H46NaO5S- |
分子量 |
541.7 g/mol |
IUPAC名 |
sodium;1-nonyl-2-(2-nonylphenoxy)benzene;sulfate |
InChI |
InChI=1S/C30H46O.Na.H2O4S/c1-3-5-7-9-11-13-15-21-27-23-17-19-25-29(27)31-30-26-20-18-24-28(30)22-16-14-12-10-8-6-4-2;;1-5(2,3)4/h17-20,23-26H,3-16,21-22H2,1-2H3;;(H2,1,2,3,4)/q;+1;/p-2 |
InChIキー |
ZZMDMGNQUXYKQX-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCC1=CC=CC=C1OC2=CC=CC=C2CCCCCCCCC.[O-]S(=O)(=O)[O-].[Na+] |
正規SMILES |
CCCCCCCCCC1=CC=CC=C1OC2=CC=CC=C2CCCCCCCCC.[O-]S(=O)(=O)[O-].[Na+] |
外観 |
Solid powder |
ピクトグラム |
Corrosive |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
9014-90-8 |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
PEG-1 Nonyl phenyl ether sulfate, sodium salt; Sodium nonylphenyl ether sulfate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[(2S)-1-[[(2R)-2-(8-hydroxyoctylamino)-2-methyl-3-phenylpropanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1679114.png)




![(2S)-2-[[2,6-di(propan-2-yl)phenyl]carbamoylamino]-3-(1H-indol-3-yl)-2-methyl-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide](/img/structure/B1679121.png)
![6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one;dihydrochloride](/img/structure/B1679122.png)






